2,2-Dichloropropanoyl chloride chemical properties
2,2-Dichloropropanoyl chloride chemical properties
Executive Summary
2,2-Dichloropropanoyl chloride (CAS: 26073-26-7) is a high-value electrophilic building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates and agrochemicals.[1][2] Distinguished by its geminal dichloro-substitution at the
This guide details the physicochemical profile, synthesis protocols, mechanistic reactivity, and safety standards required for high-integrity research and development.
Physicochemical Characterization
The presence of two electron-withdrawing chlorine atoms at the
Core Properties Table[3]
| Property | Data | Notes |
| CAS Registry Number | 26073-26-7 | Distinct from 2-chloropropanoyl chloride (CAS 7623-09-8). |
| IUPAC Name | 2,2-Dichloropropanoyl chloride | Synonyms: |
| Molecular Formula | C | |
| Molecular Weight | 161.41 g/mol | |
| Physical State | Colorless to pale yellow liquid | Fumes in moist air due to hydrolysis. |
| Boiling Point | ~130–140 °C (atm) [Predicted] | Typically distilled under reduced pressure (e.g., 50–60 °C @ 15 mmHg) to minimize thermal decomposition. |
| Density | ~1.406 g/mL | Denser than water and non-halogenated acyl chlorides. |
| Solubility | Soluble in CH | Reacts violently with water and alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to 2,2-dichloropropionic acid and HCl. |
Synthesis & Production Protocols
Method A: Chlorination of 2,2-Dichloropropionic Acid (Lab Scale)
The most reliable laboratory method involves the conversion of 2,2-dichloropropionic acid (Dalapon) using thionyl chloride (SOCl
Reagents:
-
2,2-Dichloropropionic acid (1.0 equiv)
-
Thionyl Chloride (1.5–2.0 equiv)
-
DMF (Catalytic amount, ~0.1 mol%)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl
or Ar line). Connect a gas scrubber to the condenser outlet to trap HCl and SO byproducts. -
Addition: Charge the flask with 2,2-dichloropropionic acid. Add thionyl chloride dropwise at room temperature. Add catalytic DMF.[2][3]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 3–5 hours. Monitor the cessation of gas evolution (HCl/SO
). -
Purification: Remove excess SOCl
via rotary evaporation. Purify the crude oil by fractional distillation under reduced pressure. -
Validation: Confirm product identity via IR (carbonyl stretch ~1790 cm
) or GC-MS.
Method B: Radical Chlorination (Industrial)
Industrial routes may utilize the free-radical chlorination of propionyl chloride. However, this method often yields a mixture of 2-chloro, 2,2-dichloro, and 2,3-dichloro isomers, requiring rigorous fractional distillation for isolation.
Reactivity Profile & Mechanisms
The reactivity of 2,2-dichloropropanoyl chloride is defined by two competing mechanistic pathways: Nucleophilic Acyl Substitution (ionic) and Atom Transfer (radical).
Nucleophilic Acyl Substitution
The
Diagram: General Amidation Pathway
The following diagram illustrates the reaction with a secondary amine to form a pharmacophore amide bond.
Caption: Mechanism of nucleophilic acyl substitution. The electron-deficient carbonyl undergoes rapid addition-elimination with amine nucleophiles.
Atom Transfer Radical Cyclization (ATRC)
In the presence of Copper(I) catalysts (e.g., CuCl/bipyridine), 2,2-dichloropropanoyl chloride acts as a radical precursor. The C-Cl bond undergoes homolytic cleavage, generating a carbon-centered radical that can cyclize onto pendant alkenes. This is a powerful method for constructing lactams and cyclic ketones.
Pharmaceutical Applications
NSAID Synthesis (Pranoprofen)
2,2-Dichloropropanoyl chloride appears in the impurity profiling and synthesis of Pranoprofen (and related tricyclic NSAIDs). It is often used to introduce the propionic acid side chain or fused ring systems.
-
Role: The gem-dichloro motif acts as a "masked" ketone or a precursor to a heterocycle that is subsequently hydrolyzed or reduced.
-
Impurity Marker: "Pranoprofen Impurity 30" is identified as the derivative formed from this specific acyl chloride, making it a critical standard for quality control in API manufacturing.
Heterocycle Formation (Thiazinanes)
Research indicates the use of 2,2-dichloropropanoyl chloride in synthesizing 1,3-thiazinane derivatives.[4]
-
Reaction: Acylation of 1,3-thiazine intermediates.[4]
-
Utility: These scaffolds are explored for antimicrobial and anti-inflammatory properties.[2] The dichloro-group provides a handle for further functionalization or increases metabolic stability.
Safety & Handling
Danger: Corrosive & Water Reactive
-
Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water to release toxic HCl gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture causes degradation to 2,2-dichloropropionic acid.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Always handle inside a functioning fume hood.
-
Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after dilution in a non-aqueous solvent if necessary.
References
-
BenchChem. 2,2-Dichloropropanoyl Chloride (CAS 26073-26-7) Technical Data.Link
-
PubChem. Compound Summary: 2,2-Dichloropropanoyl chloride. National Library of Medicine. Link
-
MDPI Molecules. Chemistry of Substituted Thiazinanes and Their Derivatives. (Discusses acylation using 2,2-dichloropropanoyl chloride). Link
-
ChemicalBook. 2,2-Dichloropropanoyl chloride Properties and Suppliers.Link
-
Preprints.org. Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach. (Details ATRC applications). Link
